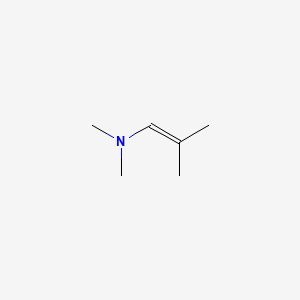

1-Propen-1-amine, N,N,2-trimethyl-

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Propen-1-amine derivatives involves multiple approaches including direct amination processes, condensation reactions, and cycloaddition reactions. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes, providing a pathway to synthesize β-lactams in a single step (Palomo et al., 1997). Another approach involves the reaction of 3,3-bis(trimethylsilyl)propene with iminium ions, leading to (E)-β-aminovinylsilanes, showcasing the compound's reactivity towards iminium ions (Princet et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various analytical techniques. Studies include FT-IR, NBO, HOMO and LUMO analysis, and X-ray diffraction to determine vibrational wavenumbers, hyperpolarizability, and the molecular geometry of derivatives. For instance, the molecular structure and vibrational wavenumbers of certain derivatives were computed and analyzed, revealing details about the stability and charge transfer within the molecule (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-Propen-1-amine derivatives highlight the compound's versatility. For example, octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands were synthesized, demonstrating the compound's potential in forming complex metal-ligand structures (Fuhrmann et al., 1996). Reactions with isocyanates and isothiocyanates showcase its reactivity, leading to a variety of products including 3,4-dihydro-1,3,5-triazin-2(1H)-ones (Matsuda et al., 1972).

Physical Properties Analysis

The physical properties of 1-Propen-1-amine derivatives are crucial for their application in various fields. Studies have focused on solubility, thermal stability, and viscosity measurements, providing a comprehensive understanding of how structural modifications affect these properties. For example, new Poly(Amide-Imide)s based on derivatives were synthesized and analyzed for their physical properties, including thermal and solubility tests, to evaluate their potential in materials science (Faghihi et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-Propen-1-amine, N,N,2-trimethyl-, derivatives, such as reactivity towards various chemical reagents and conditions, have been explored. For instance, the synthesis and cytotoxic activity of certain derivatives were investigated, highlighting the compound's potential in medicinal chemistry and drug design (Ignatovich et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis of β-Trifluoromethylated Enamines

1-Propen-1-amine, N,N,2-trimethyl- derivatives are used in synthesizing β-trifluoromethylated enamines. For example, Trimethyl-[(Z)-2,3,3,3-tetrafluoro-1-propenyl]ammonium iodide undergoes a reaction with secondary amines, leading to stereoselective formation of corresponding N, N-dialkyl-[(Z-2,3,3,3-tetrafluoro-1-propenyl]amines (H. Yamanaka, K. Shiomi, & T. Ishihara, 1995).

Biomass-Based Alcohol Amination

Amines including N,N,N-trimethyl-amines, derived from 1-Propen-1-amine, N,N,2-trimethyl-, are key intermediates in the chemical industry. They are used in manufacturing various products like agrochemicals, pharmaceuticals, and polymers. The direct alcohol amination process is an important method for producing these amines (M. Pera‐Titus & F. Shi, 2014).

Group 4 Metal Complexes in Polymerization

1-Propen-1-amine, N,N,2-trimethyl- based compounds are involved in the synthesis of group 4 metal complexes containing amine ligands. These complexes are applied in alpha-olefin oligo- and polymerization processes, showing significant activity in producing polymers (H. Fuhrmann, S. Brenner, P. Arndt, & R. Kempe, 1996).

Photochemical Reactions

The derivatives of 1-Propen-1-amine, N,N,2-trimethyl-, such as 1-arylpropenes, react with amines in photochemical processes. These reactions result in the formation of fluorescent exciplex intermediates and various photochemical products (F. Lewis & D. Bassani, 1994).

Supramolecular Polymer Synthesis

1-Propen-1-amine, N,N,2-trimethyl- derivatives are used in the synthesis of trisamides for supramolecular polymer structures. These polymers exhibit distinct crystal packing and molecular conformations important in material science (Claudio A. Jiménez et al., 2009).

Synthesis of Quinolines and Aminosilanes

The compound is utilized in synthesizing derivatives of propionamide and N-substituted aminosilanes, expanding its application in organic synthesis and material science (M. Voronkov et al., 1978).

Safety And Hazards

Propiedades

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propen-1-amine, N,N,2-trimethyl- | |

CAS RN |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)